molecular formula C23H26N4O3S B3203459 3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine CAS No. 1021257-57-7

3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

Cat. No.: B3203459
CAS No.: 1021257-57-7
M. Wt: 438.5 g/mol
InChI Key: GVEYAROIJPETCM-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a piperazine ring substituted with a 4-methoxy-3-methylphenyl sulfonyl group at the 1-position and an o-tolyl group at the 6-position of the pyridazine core. The sulfonyl-piperazine moiety is a common pharmacophore in medicinal chemistry, often enhancing binding affinity and metabolic stability. The o-tolyl group contributes to lipophilicity, which may influence membrane permeability and target engagement.

Properties

IUPAC Name

3-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-17-6-4-5-7-20(17)21-9-11-23(25-24-21)26-12-14-27(15-13-26)31(28,29)19-8-10-22(30-3)18(2)16-19/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEYAROIJPETCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Substituted Pyridazines

  • 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (): Structural Differences: Replaces the sulfonyl group with a chloro substituent and the o-tolyl group with a fluorophenyl-piperazine. The fluorophenyl group could improve metabolic stability compared to the o-tolyl group due to reduced susceptibility to oxidative metabolism . Synthetic Pathway: Synthesized via nucleophilic substitution of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine, followed by hydrolysis to pyridazinones .
  • 4-(Aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one (): Structural Differences: Features a propyl linker between the piperazine and pyridazinone core, unlike the direct sulfonyl-piperazine attachment in the target compound. Biological Relevance: Demonstrated anticancer activity in preliminary studies, attributed to the piperazine-propyl chain’s flexibility and interaction with cellular targets .

Sulfonyl-Containing Analogs

  • 3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine ():

    • Structural Differences : Replaces the pyridazine core with an imidazopyridazine system and incorporates methylsulfonyl/methylsulfinyl groups.
    • Functional Implications : The sulfonyl group in this compound enhances solubility and hydrogen-bonding capacity, which may improve target binding compared to the methoxy-methylphenyl sulfonyl group in the target compound .
  • 3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine (): Structural Differences: Incorporates a pyrazole ring linked to a methylsulfonylphenyl group, differing from the piperazine-sulfonyl moiety in the target compound. Pharmacological Potential: The pyrazole-sulfonyl combination is associated with kinase inhibition, suggesting divergent target profiles compared to piperazine-based derivatives .

Anti-Inflammatory and Analgesic Derivatives

  • 4,5-Functionalized 6-phenyl-3(2H)-pyridazinones (): Structural Differences: Lack the sulfonyl-piperazine group but include functionalized pyridazinones. The absence of a sulfonyl group in these compounds may reduce gastrointestinal toxicity compared to traditional NSAIDs .

Key Comparative Data

Compound Class Core Structure Key Substituents Reported Activities Reference
Target Compound Pyridazine 4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazine, o-tolyl N/A (structural analog data used) -
Piperazine-chloropyridazines Pyridazine Chloro, 2-fluorophenyl-piperazine Intermediate for pyridazinones
Piperazine-propyl-pyridazinones Pyridazinone Propyl-piperazine, aryl/heteroaryl Anticancer
Imidazopyridazine-sulfonamides Imidazopyridazine Methylsulfonyl, methylsulfinyl Antimalarial (optimized leads)
Pyrazole-sulfonyl-pyridazines Pyridazine Pyrazole-methylsulfonylphenyl Kinase inhibition (speculative)

Structural and Pharmacological Insights

  • Sulfonyl Group Impact: The 4-methoxy-3-methylphenyl sulfonyl group in the target compound likely enhances solubility and target binding compared to non-sulfonylated analogs (e.g., chloro- or fluorophenyl derivatives) .
  • Piperazine Flexibility: The direct attachment of the piperazine ring (vs.
  • o-Tolyl vs. Fluorophenyl : The o-tolyl group’s steric bulk and lipophilicity could favor interactions with hydrophobic binding pockets, whereas fluorophenyl groups might improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

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